molecular formula C11H18O2 B1606428 2,6-Nonadien-1-ol, acetate, (2E,6Z)- CAS No. 67674-47-9

2,6-Nonadien-1-ol, acetate, (2E,6Z)-

Cat. No.: B1606428
CAS No.: 67674-47-9
M. Wt: 182.26 g/mol
InChI Key: UHONGPVFPQQOSO-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Natural Products Chemistry and Chemical Ecology

(2E,6Z)-Nonadien-1-ol, acetate (B1210297) is intrinsically linked to its corresponding alcohol, (2E,6Z)-Nonadien-1-ol, a well-documented natural volatile. nih.govnih.gov This alcohol is a known constituent of violet leaf absolute (Viola odorata) and is also a key aroma component in cucumbers (Cucumis sativus). epa.govashs.org The acetate form, (2E,6Z)-Nonadien-1-ol, acetate, shares this natural heritage and is recognized for its characteristic green, leafy, and fatty aroma with nuances of melon and cucumber. nih.govnih.gov

The study of such volatile compounds is a cornerstone of chemical ecology, a field that investigates the chemical basis of interactions between living organisms. ncsu.edu These molecules, often referred to as semiochemicals, can act as signals that influence the behavior of other organisms. ncsu.edu They are broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication), which are further divided into allomones, kairomones, and synomones based on which organism benefits from the chemical signal. ncsu.edu

The biosynthesis of (2E,6Z)-Nonadien-1-ol, acetate is believed to originate from the enzymatic degradation of polyunsaturated fatty acids, specifically linolenic acid. nih.gov In plants like cucumber, the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways are responsible for producing C9 aldehydes and alcohols. nih.gov The subsequent acetylation of the alcohol precursor, (2E,6Z)-Nonadien-1-ol, results in the formation of (2E,6Z)-Nonadien-1-ol, acetate. This process is a common route for the formation of volatile esters in plants. iloencyclopaedia.org

Significance of (2E,6Z)-Nonadien-1-ol, acetate in Biological and Environmental Systems Research

The significance of (2E,6Z)-Nonadien-1-ol, acetate in biological and environmental systems is primarily associated with its role as an aroma compound and a potential semiochemical. Its distinct scent profile contributes to the characteristic aroma of the plants in which it is found, such as violet leaves and cucumbers. epa.govthegoodscentscompany.com This aroma can play a crucial role in plant-animal interactions, particularly in attracting pollinators or herbivores. researchgate.netmdpi.com

While the direct role of (2E,6Z)-Nonadien-1-ol, acetate as a pheromone in insects has not been definitively established in the reviewed literature, acetate esters are a major class of insect sex pheromones, particularly in Lepidoptera. nih.govnih.gov Therefore, it is plausible that this compound could have a semiochemical function in certain insect species that has yet to be discovered. The study of insect responses to such volatile compounds is an active area of research, often employing techniques like electroantennography (EAG) to measure the olfactory responses of insects to specific chemicals.

In the broader environmental context, the release of volatile compounds like (2E,6Z)-Nonadien-1-ol, acetate contributes to the complex chemical landscape of an ecosystem. These volatiles can be involved in plant-plant communication, plant defense against pathogens, and can influence the behavior of a wide range of organisms. mdpi.com

Table 1: Chemical and Physical Properties of (2E,6Z)-Nonadien-1-ol, acetate

PropertyValueSource
CAS Number 68555-65-7 wur.nlthegoodscentscompany.com
Molecular Formula C11H18O2 wur.nlthegoodscentscompany.com
Molecular Weight 182.26 g/mol wur.nlthegoodscentscompany.com
Odor Profile Green, leafy, fatty, nutty, with melon and cucumber notes nih.govnih.gov
Specific Gravity 0.905 - 0.907 @ 25°C nih.gov
Refractive Index 1.448 - 1.458 @ 20°C nih.gov
Flash Point 93.33 °C (200 °F) nih.gov

Table 2: Related Compounds and their Significance

Compound NameRole/SignificanceNatural Source(s)
(2E,6Z)-Nonadien-1-olPrecursor to the acetate, key aroma compoundViolet leaf, Cucumber
(2E,6Z)-Nonadienal"Violet leaf aldehyde," potent aroma compoundViolet leaf, Cucumber
Linolenic acidBiosynthetic precursorVarious plant oils

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nona-2,6-dienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHONGPVFPQQOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867304
Record name Nona-2,6-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67674-47-9
Record name 2,6-Nonadien-1-ol, 1-acetate, (2E,6E)-
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Record name (2E,6E)-nona-2,6-dienyl acetate
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Natural Occurrence and Biogeochemical Distribution of 2e,6z Nonadien 1 Ol, Acetate

Botanical Sources and Ecological Habitats

(2E,6Z)-Nonadien-1-ol, acetate (B1210297) and its immediate precursors, primarily (2E,6Z)-Nonadien-1-ol and (2E,6Z)-nonadienal, are significant volatile organic compounds (VOCs) found in a variety of plants. Their presence is a key contributor to the characteristic aroma of many fruits and leaves.

The most well-documented source of this compound's precursors is the cucumber (Cucumis sativus). cirad.frnih.gov The characteristic fresh, green aroma of cucumber is largely defined by C9 aldehydes and alcohols. nih.gov Specifically, (E,Z)-2,6-nonadienal and (E)-2-nonenal are recognized as the principal aroma-impact compounds in cucumber fruit. cirad.frnih.govresearchgate.net These C9 compounds are formed enzymatically from the breakdown of polyunsaturated fatty acids like linoleic acid and α-linolenic acid when the fruit's tissue is disrupted. nih.gov

While direct isolation of the acetate from cucumber is less commonly cited, its precursor, (2E,6Z)-Nonadien-1-ol (often called cucumber alcohol), is a known volatile. nih.govfragranceconservatory.com The acetate itself is a crucial component used in the flavor and fragrance industry to impart distinct cucumber and violet leaf notes. thegoodscentscompany.comthegoodscentscompany.com The aldehydes and alcohols are the most abundant classes of volatile compounds identified in cucumber studies. nih.govnih.gov

Research into various cucumber genotypes has shown differences in the composition and content of these important volatile compounds. nih.gov

Table 1: Key Volatile Compounds in Selected Cucumber (Cucumis sativus) Cultivars

Compound Cultivar Type(s) Typical Aroma Contribution Citation
(E,Z)-2,6-Nonadienal Slicing and Pickling Fresh cucumber, green, melon cirad.frnih.govresearchgate.net
(E)-2-Nonenal Slicing and Pickling Green, fatty, melon-like cirad.frresearchgate.net
(2E,6Z)-Nonadien-1-ol General Cucumber, green, violet leaf nih.govfragranceconservatory.com

This table is generated based on data from multiple studies on cucumber volatiles.

The compound and its alcohol precursor are famously associated with the scent of violets, particularly the sweet violet (Viola odorata). nih.govijpjournal.com The essential oil extracted from violet leaves, known as Violet Leaf Absolute, naturally contains (2E,6Z)-Nonadien-1-ol, which is responsible for its characteristic green and fatty aroma. scentree.co

Sensory and chemical analyses have been used to distinguish Viola odorata absolutes from different geographical origins, such as France and Egypt. nih.gov In these studies, (2E,6Z)-nona-2,6-dienol was identified as a specific volatile marker for samples of French origin. nih.govijpjournal.com The floral volatile emissions of Viola odorata can vary based on the time of day and the developmental stage of the flower, with total emissions often showing a diurnal pattern. ashs.orgresearchgate.net The acetate ester, (2E,6Z)-Nonadien-1-yl acetate, is utilized in perfumery to create green floral scents with prominent violet leaf and cucumber notes. thegoodscentscompany.com

Table 2: Selected Volatile Markers in Viola odorata Absolutes by Origin

Compound Geographic Origin Marker Analytical Method Citation
(2E,6Z)-Nona-2,6-dienol French HS-SPME GC/MS nih.govijpjournal.com
Ethyl hexanoate French HS-SPME GC/MS nih.govijpjournal.com
(E,E)-Hepta-2,4-dienal Egyptian HS-SPME GC/MS nih.govijpjournal.com

Data synthesized from comparative studies of Viola odorata volatiles.

A review of available scientific literature did not yield specific findings on the characterization of (2E,6Z)-Nonadien-1-ol, acetate or its direct precursors within the root exudates of barley (Hordeum vulgare) or other species in the Graminaceae family.

Beyond cucumbers and violets, the precursors to (2E,6Z)-Nonadien-1-ol, acetate have been identified in a range of other plant sources. These include fruits such as honeydew melon and wild strawberry (Fragaria species). thegoodscentscompany.com The related alcohol, (2E,6Z)-Nona-2,6-dien-1-ol, has also been noted as a natural constituent of malt (B15192052) and prickly pears. fragranceconservatory.com

Detection in Invertebrate and Vertebrate Associated Matrices

(2E,6Z)-Nonadien-1-ol, the alcohol precursor to the acetate, is recognized as a significant chemical compound in the field of biomedicine, particularly for the investigation of olfactory stimuli and pheromonal pathways in organisms. While direct evidence of (2E,6Z)-Nonadien-1-ol, acetate acting as a specific pheromone is limited in the reviewed literature, its chemical class is highly relevant to insect communication. Various isomers of nonadienol and their derivatives function as semiochemicals—chemicals that mediate interactions between organisms. For instance, (Z,Z)-3,6-Nonadien-1-ol has been identified as an attractant for the Mexican fruit fly (Anastrepha ludens). pherobase.com The study of such compounds is crucial for understanding the chemical ecology of insects and developing innovative pest management strategies. pherobase.compherobase.com

Roles in Diverse Faunal Metabolomes

The identification of (2E,6Z)-Nona-2,6-dien-1-ol in fish points to its integration into aquatic food webs and its potential role within the metabolome of these organisms. thegoodscentscompany.com Fish can acquire this compound through their diet, which may include plant matter or other organisms that have consumed plants containing this volatile compound. Once ingested, it is likely that (2E,6Z)-Nona-2,6-dien-1-ol undergoes metabolic transformations.

In mammals, acetate, a component of the titular compound, is a significant metabolic precursor. nih.gov It is involved in the synthesis of acetyl-CoA, a central molecule in cellular metabolism. nih.gov Acetyl-CoA synthetase, the enzyme responsible for converting acetate to acetyl-CoA, is found in various tissues, including the liver, heart, and kidneys of rats and sheep. nih.gov The acetate in the bloodstream of these animals can be derived from the hydrolysis of acetyl-CoA, particularly under conditions where the tricarboxylic acid (TCA) cycle is restricted. nih.gov This suggests that circulating acetate serves to redistribute oxidizable substrates throughout the body, a function analogous to that of ketone bodies. nih.gov

While this provides a general understanding of acetate metabolism, the specific metabolic fate of the entire (2E,6Z)-Nonadien-1-ol, acetate molecule within diverse fauna remains an area for further investigation. The compound's role could range from being a simple dietary-derived volatile to potentially having more specific functions in animal physiology or chemical communication, similar to other fatty acid derivatives that act as semiochemicals. However, direct evidence for such roles for this specific compound is currently lacking.

The following table outlines the known and potential roles of acetate, a key component of the subject compound, in mammalian metabolism:

Metabolic ProcessInvolved TissuesKey EnzymesSignificance
Acetyl-CoA SynthesisLiver, Heart, KidneyAcetyl-CoA synthetaseCentral to cellular energy metabolism and biosynthesis
Acetate ProductionLiver, HeartAcetyl-CoA hydrolaseRedistribution of oxidizable substrates

This table is based on general acetate metabolism in mammals and not specific to (2E,6Z)-Nonadien-1-ol, acetate. nih.gov

Biosynthetic Pathways and Enantiomeric Generation of 2e,6z Nonadien 1 Ol, Acetate

Enzymatic Mechanisms and Precursor Transformations

The formation of (2E,6Z)-2,6-Nonadien-1-ol, acetate (B1210297), is a multi-step process initiated from common cellular building blocks. The core pathway involves the oxidative cleavage of polyunsaturated fatty acids, followed by reduction and esterification.

Fatty Acid Metabolism and Derived Compound Formation

The biosynthetic journey begins with polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3). wikipedia.orgresearchgate.net These fatty acids are fundamental components of cell membranes and serve as the primary precursors for a wide array of volatile organic compounds in plants, often referred to as "green leaf volatiles." researchgate.netcreative-proteomics.com The production of the C9 skeleton of the target molecule is a direct result of the metabolic breakdown of these C18 fatty acids. nih.gov

Oxygenation: A polyunsaturated fatty acid is oxygenated to form a fatty acid hydroperoxide.

Cleavage: The hydroperoxide is cleaved to produce a C9 aldehyde, specifically (2E,6Z)-nonadienal, and a C9 or C12 oxo-acid co-product. researchgate.net

Reduction: The resulting aldehyde, (2E,6Z)-nonadienal, is then reduced by an alcohol dehydrogenase to its corresponding primary alcohol, (2E,6Z)-2,6-Nonadien-1-ol. researchgate.net

Acetylation: The final step involves the esterification of the alcohol. An acetyltransferase enzyme catalyzes the transfer of an acetyl group, typically from acetyl-CoA, to the hydroxyl group of the alcohol, yielding the final product, (2E,6Z)-2,6-Nonadien-1-ol, acetate. scentree.cofoodb.ca

This pathway ensures the efficient conversion of ubiquitous fatty acids into potent signaling and flavor compounds. researchgate.net

Involvement of Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Enzymes

Two key enzyme families orchestrate the critical steps of oxygenation and cleavage: Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL). researchgate.netkoreascience.kr

Lipoxygenase (LOX): This enzyme initiates the pathway by catalyzing the dioxygenation of PUFAs that contain a cis,cis-1,4-pentadiene system. koreascience.kr In the context of (2E,6Z)-nonadienal biosynthesis, LOX specifically acts on α-linolenic acid. The enzyme introduces molecular oxygen, creating an unstable hydroperoxy-linolenic acid. researchgate.net The regioselectivity of the LOX is crucial, as it determines which hydroperoxide isomer is formed (e.g., 9-hydroperoxide or 13-hydroperoxide), which in turn dictates the final aldehyde product.

Hydroperoxide Lyase (HPL): Following the action of LOX, the HPL enzyme cleaves the fatty acid hydroperoxide at the C-OOH bond. researchgate.netkoreascience.kr When the substrate is a 9-hydroperoxide derivative of linolenic or linoleic acid, HPL cleavage yields C9 aldehydes. Specifically, the cleavage of 9-hydroperoxy-linolenic acid results in the formation of (3Z,6Z)-nonadienal and (Z)-9-oxonon-6-enoic acid. The (3Z,6Z)-nonadienal can then be isomerized to the more stable, conjugated (2E,6Z)-nonadienal, the direct precursor to the target alcohol and acetate. nih.gov

Research in cucumber has shown that the activities of LOX and HPL are highly correlated and sensitive to environmental conditions such as pH, temperature, and salt concentration, indicating they function as a coordinated enzymatic system for flavor production. koreascience.kr

This table presents data on the optimal conditions for LOX and HPL enzyme activity as identified in research on cucumber fruit extracts. koreascience.kr

Stereochemical Control and Regioselectivity in Bioproduction

The precise (2E,6Z) stereochemistry of the final acetate is not accidental but is a direct consequence of the high degree of stereospecificity and regiospecificity exhibited by the biosynthetic enzymes. mdpi.comnih.gov

Regioselectivity refers to the enzyme's ability to act on a specific position within the substrate molecule. In this pathway, the initial LOX attack determines the position of hydroperoxidation on the fatty acid chain. For instance, a 9-LOX will specifically produce a 9-hydroperoxide, leading to C9 aldehydes upon HPL cleavage, whereas a 13-LOX would lead to C6 aldehydes. researchgate.net Studies on cucumber seedling LOX have revealed unusual positional specificity, producing a distinct ratio of 8S-, 12S-, and 15S-hydroperoxides, highlighting the precise enzymatic control over product formation. nih.gov

Stereochemical control dictates the three-dimensional arrangement of atoms. This is evident in several steps:

The LOX enzymes are highly stereospecific, typically producing S-hydroperoxides. mdpi.comnih.gov

The original cis (or Z) double bonds in the fatty acid precursor are retained during the reaction. The (6Z) double bond in the final product corresponds to the ω-3 double bond of the α-linolenic acid precursor.

The formation of the (2E) double bond is the result of an isomerization of the initial HPL cleavage product, (3Z)-nonenal, to the thermodynamically more stable conjugated (2E)-nonenal. This isomerization can occur spontaneously or be catalyzed by an isomerase enzyme, ensuring the correct trans configuration at the C2 position. koreascience.kr

The entire biosynthetic sequence is a masterful example of how enzymes guide a substrate through a series of transformations to yield a single, specific stereoisomer from multiple possibilities. nih.govrijournals.com

Comparative Biosynthesis Across Biologically Relevant Organisms

While famously associated with cucumber, the biosynthetic pathway for C9 aldehydes and their derivatives is present in various organisms, with subtle differences.

Plants:

Cucumber (Cucumis sativus) and Melon (Cucumis melo): These are the most studied systems for C9 volatile production. Research has identified specific LOX and HPL isoenzymes responsible for generating the characteristic "green" and "cucumber" notes. wikipedia.orgkoreascience.krmdpi.com The peel of the cucumber fruit exhibits particularly high enzyme activity compared to other tissues. koreascience.kr

Violet (Viola odorata): The acetate's precursor, (2E,6Z)-2,6-Nonadien-1-ol (violet leaf alcohol), is a major component of violet leaf absolute, indicating that a similar LOX/HPL pathway is highly active in this plant. scentree.coscentree.cochemicalbook.com

Citrus: In citrus fruits, the fatty acid metabolism pathway, including the activation of LOX and HPL, is linked to defense responses against pathogens, demonstrating a dual role for these compounds in both aroma and plant protection. nih.gov

Insects: Insects utilize a vast array of secondary metabolites derived from fatty acid metabolism for chemical communication (pheromones) and defense. researchgate.net While the direct biosynthesis of (2E,6Z)-2,6-Nonadien-1-ol, acetate has not been extensively documented as an insect pheromone, the underlying biochemical machinery is analogous. Insect biosynthetic pathways also employ desaturases, chain-shortening enzymes (often via β-oxidation), reductases, and acetyltransferases to create species-specific pheromone blends from C16 and C18 fatty acids. nih.gov This represents a case of convergent evolution, where different organisms adapt the same fundamental metabolic pathways to produce structurally similar molecules for diverse ecological functions, such as aroma in plants and communication in insects.

Advanced Synthetic Methodologies and Chemical Derivatization of 2e,6z Nonadien 1 Ol, Acetate

Strategic Total Synthesis Approaches

The total synthesis of (2E,6Z)-nonadien-1-ol, the precursor to the target acetate (B1210297), is a multi-step process that hinges on the careful construction of the C9 carbon backbone with specific stereochemistry. The final acetate is then typically formed via esterification of the synthesized alcohol. scentree.co

A common and effective strategy for building the carbon framework of (2E,6Z)-nonadien-1-ol involves a Grignard reaction. scentree.co Grignard reagents, or organomagnesium halides, are powerful carbon-based nucleophiles that readily add to electrophilic carbonyl carbons, forming new carbon-carbon bonds. nih.govyoutube.com

The synthesis commences with a C6 precursor, cis-3-Hexenol. This starting material already contains the Z-configured double bond required at the C6 position in the final product. The synthetic sequence is as follows:

Halogenation : The hydroxyl group of cis-3-Hexenol is first converted into a better leaving group by transforming it into cis-3-hexenyl chloride.

Grignard Reagent Formation : The resulting chloride is treated with pure magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, cis-3-hexenylmagnesium chloride. scentree.coyoutube.com The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. youtube.com

Nucleophilic Addition : This Grignard reagent is then reacted with an α,β-unsaturated aldehyde, acrolein (prop-2-enal). The Grignard reagent adds to the carbonyl carbon of acrolein in a 1,2-addition fashion to yield the intermediate alcohol, 1,6-nonadien-3-ol. scentree.co

This sequence effectively combines the C6 fragment (from the Grignard reagent) and a C3 fragment (from acrolein) to construct the desired C9 backbone.

Following the Grignard addition, the resulting secondary alcohol, 1,6-nonadien-3-ol, does not yet have the primary alcohol functionality and double bond configuration of the target molecule. To achieve the desired structure, an allylic rearrangement is employed. scentree.co This type of reaction involves the shifting of a double bond and the migration of a substituent, in this case, the hydroxyl group.

The rearrangement converts the secondary alcohol (1,6-nonadien-3-ol) into the primary allylic alcohol, (2E,6Z)-nona-2,6-dien-1-ol. scentree.co This transformation is crucial as it not only moves the hydroxyl group to the C1 position but also establishes the E-configuration of the double bond at the C2 position, resulting in the desired (2E,6Z) stereochemistry. The final step to obtain the title compound is the acetylation of the primary alcohol, a standard esterification reaction.

Table 1: Key Intermediates in the Synthesis of (2E,6Z)-Nonadien-1-ol

Intermediate Compound Chemical Formula Role in Synthesis
cis-3-Hexenol C₆H₁₂O Starting material, provides the (Z)-double bond.
cis-3-Hexenyl chloride C₆H₁₁Cl Precursor to the Grignard reagent.
cis-3-Hexenylmagnesium chloride C₆H₁₁ClMg Grignard reagent, acts as a C6 nucleophile.
Acrolein C₃H₄O C3 electrophile, reacts with Grignard reagent.
1,6-Nonadien-3-ol C₉H₁₆O Product of Grignard addition.

Stereoselective and Enantioselective Synthesis for Isomeric Purity

Achieving high isomeric purity is paramount in the synthesis of fragrance and flavor compounds, as different isomers can have vastly different sensory properties. scentree.co For (2E,6Z)-Nonadien-1-ol, acetate, this means controlling both the E/Z geometry of the two double bonds and, in more advanced applications, potentially creating enantiomerically pure forms if a chiral center were introduced.

While the parent molecule (2E,6Z)-nonadien-1-ol is achiral, the principles of asymmetric catalysis are critical when synthesizing derivatives or when precise stereocontrol is needed to prevent the formation of unwanted diastereomers. Chiral ligands can be used to influence the stereochemical outcome of reactions, such as the Grignard addition. nih.gov By coordinating to the magnesium atom, a well-designed chiral ligand can create a chiral environment that directs the nucleophilic attack on the aldehyde from a specific face, a technique crucial for synthesizing chiral alcohols with high enantiomeric excess. nih.govdalalinstitute.com

Modern catalysis offers methods for controlling alkene geometry through ligand design. For instance, in chromium-catalyzed couplings, the choice of chiral ligand, such as an imidazoline (B1206853) sulfonamide or a bisoxazoline, can selectively produce either Z- or E-alkenes. nih.govresearchgate.net Applying such ligand-controlled strategies to the allylic rearrangement step or alternative synthetic routes could provide a powerful tool for ensuring the formation of the correct E- and Z-isomers.

The specificity of the (2E,6Z) isomer is primarily determined by two key steps: the geometry of the starting material and the stereochemical course of the allylic rearrangement.

Starting Material Control : The synthesis begins with cis-3-Hexenol, which locks in the Z-configuration of the C6 double bond from the outset. scentree.co

Rearrangement Control : The allylic rearrangement must be controlled to favor the formation of the E-configured double bond at the C2 position. The stereochemical outcome of such rearrangements can often be influenced by reaction conditions or the use of specific catalysts that stabilize the required transition state. For example, some allylic diazene (B1210634) rearrangements show a kinetic preference for the E-hydrazone geometry, which is essential for the reaction to proceed with high stereocontrol. researchgate.netnih.gov

Optimizing reaction conditions (temperature, solvent, catalyst) for the rearrangement step is critical to maximize the yield of the desired (2E,6Z) isomer and minimize the formation of other diastereomers (e.g., (2Z,6Z), (2E,6E), or (2Z,6E)). The separation of these isomers can be difficult due to their similar physical properties. perfumerflavorist.com

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological or sensory activity. For (2E,6Z)-Nonadien-1-ol, acetate, SAR studies focus on identifying the structural motifs responsible for its characteristic odor profile. thegoodscentscompany.com This is achieved by synthesizing a series of structural analogues and evaluating how modifications affect the scent.

The synthesis of analogues would involve systematically altering specific parts of the molecule:

Varying the Ester Group : The acetate can be replaced with other esters (e.g., propionate, butyrate) to determine how the size and nature of the ester group influence the odor intensity, character, and volatility.

Altering Double Bond Position and Geometry : Synthesizing other isomers, such as (2E,6E)-nonadien-1-ol acetate or 3,6-nonadien-1-ol (B1582235) acetate, helps to probe the importance of the specific (2E,6Z) configuration and the location of the double bonds for the target scent. perfumerflavorist.com

Modifying the Carbon Chain : Analogues with shorter or longer carbon chains (e.g., C8 or C10) could be synthesized to investigate the effect of chain length on the olfactory profile.

By comparing the scent profiles of these systematically designed analogues, researchers can map the key structural features required for the desired "cucumber" and "violet leaf" notes.

Table 2: Proposed Analogues for SAR Studies

Analogue Type Structural Modification Purpose of Study
Ester Variants Replace acetate with propionate, butyrate, etc. Investigate the role of the ester moiety on scent profile.
Geometric Isomers Synthesize (2E,6E), (2Z,6Z), (2Z,6E) isomers. Determine the importance of the (2E,6Z) configuration.
Positional Isomers Synthesize 3,6-nonadien-1-ol acetate. perfumerflavorist.com Assess the impact of double bond location.

Acetate Esterification and Related Functional Group Modifications

(2E,6Z)-Nonadien-1-ol, acetate is classified as a fatty alcohol ester. foodb.caorganic-chemistry.org Its synthesis is primarily achieved through the esterification of its corresponding alcohol, (2E,6Z)-nonadien-1-ol.

Standard esterification procedures, such as the Fischer esterification, involve the reaction of the alcohol with an excess of a carboxylic acid, like acetic acid, in the presence of an acid catalyst. google.commasterorganicchemistry.com This equilibrium-driven reaction typically requires the removal of water to proceed to completion.

More advanced and specialized methods for the synthesis of allylic esters offer greater control and efficiency. One such method is the palladium-catalyzed asymmetric allylic esterification. This can involve the conversion of a prochiral (Z)-allylic alcohol into a trichloroacetimidate (B1259523) intermediate. This intermediate then undergoes an Sₙ2′ substitution with a carboxylic acid, catalyzed by a chiral palladium(II) complex, to yield the branched allylic ester with high enantiomeric purity. nih.gov Another sophisticated approach is the direct, catalytic C-H oxidation of terminal olefins. A Pd(II)/sulfoxide (B87167) catalyst system can couple a wide range of carboxylic acids directly with the olefin, providing the (E)-allylic ester with high regio- and stereoselectivity. nih.gov

The functional group modifications of (2E,6Z)-nonadien-1-ol are primarily centered on its conversion to various esters, which alters its aromatic profile. thegoodscentscompany.com For instance, the acetate derivative possesses green, fatty, and nutty notes. thegoodscentscompany.com

Table 1: Selected Esterification Methods for Allylic Alcohols

MethodReagents and CatalystsKey Features
Fischer Esterification Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄)Equilibrium-based; often requires excess alcohol or removal of water. masterorganicchemistry.com
Palladium-Catalyzed Asymmetric Esterification Trichloroacetonitrile, Carboxylic Acid, Chiral Pd(II) CatalystForms chiral esters from prochiral alcohols; high enantioselectivity. nih.gov
Palladium-Catalyzed C-H Oxidation Olefin, Carboxylic Acid, Pd(II)/Sulfoxide CatalystDirect coupling of acids with olefins; high regio- and stereoselectivity for (E)-esters. nih.gov

Generation of Related Nonadienols and Nonadienals

The precursors to (2E,6Z)-nonadien-1-ol, acetate, namely the corresponding alcohol and aldehyde, are synthesized through stereospecific routes.

(2E,6Z)-Nonadien-1-ol (Cucumber Alcohol)

This primary allylic alcohol is a key intermediate. nih.gov A common synthetic route starts with (Z)-3-hexen-1-ol (leaf alcohol). The alcohol is first converted to its corresponding halide (e.g., cis-3-hexenyl chloride), which is then used to form a Grignard reagent with magnesium. This organometallic reagent is subsequently reacted with acrolein to produce 1,6-nonadien-3-ol. A final allylic rearrangement yields the target (2E,6Z)-2,6-nonadien-1-ol. thegoodscentscompany.com

(2E,6Z)-Nonadienal (Violet Leaf Aldehyde)

This aldehyde is a potent aroma compound. alfa-chemistry.com One synthetic pathway involves the oxidation of (Z3,Z6)-3,6-nonadien-1-ol. This reaction is carried out using a sulfoxide compound (e.g., DMSO), a sulfur trioxide complex, and an amine compound. This process not only oxidizes the primary alcohol to an aldehyde but also facilitates the necessary rearrangement of the double bond from the 3-position to the 2-position to yield the conjugated (2E,6Z)-isomer. google.com An alternative approach involves the condensation of malonic acid with cis-4-heptenal. The resulting acid is esterified, reduced to the alcohol, and finally oxidized to the desired aldehyde. wikipedia.org

Table 2: Synthesis of Related Nonadienols and Nonadienals

Target CompoundStarting Material(s)Key Transformation(s)
(2E,6Z)-Nonadien-1-ol (Z)-3-Hexen-1-ol, AcroleinGrignard reaction followed by allylic rearrangement. thegoodscentscompany.com
(2E,6Z)-Nonadienal (Z3,Z6)-3,6-Nonadien-1-olOxidation and concurrent double bond rearrangement. google.com
(2E,6Z)-Nonadienal Malonic acid, cis-4-HeptenalCondensation, esterification, reduction, and oxidation. wikipedia.org

Preparation of Cyclopropanated Analogues

The introduction of a cyclopropane (B1198618) ring into the structure of (2E,6Z)-nonadien-1-ol or its acetate can lead to novel derivatives with unique properties. The Simmons-Smith reaction is a cornerstone method for the cyclopropanation of alkenes. wikipedia.orgnih.gov

This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). nih.govthermofisher.com The reaction is stereospecific, meaning the configuration of the double bond in the starting material is preserved in the cyclopropane product. wikipedia.org A significant aspect of the Simmons-Smith reaction is its diastereoselectivity in the presence of directing groups. For allylic alcohols like (2E,6Z)-nonadien-1-ol, the hydroxyl group can coordinate with the zinc reagent, directing the addition of the methylene (B1212753) group to the same face of the double bond, i.e., cis to the hydroxyl group. wikipedia.org

The reaction can be performed on either the alcohol itself or its acetate ester. If the reaction is performed on the acetate, the directing effect of the carbonyl oxygen is generally weaker than that of a free hydroxyl group. The choice of the specific double bond to be cyclopropanated (C2=C3 or C6=C7) would be influenced by steric and electronic factors, though the C6=C7 bond is generally more reactive in such additions due to being less sterically hindered and electronically different from the conjugated C2=C3 bond.

Modifications to the classical Simmons-Smith conditions exist, such as the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity. thermofisher.com

Table 3: Simmons-Smith Cyclopropanation

ReactionReagentsKey Features
Classic Simmons-Smith Alkene, CH₂I₂, Zn-Cu coupleStereospecific cyclopropanation of double bonds. wikipedia.orgthermofisher.com
Directed Simmons-Smith Allylic Alcohol, CH₂I₂, Zn-Cu coupleHydroxyl group directs cyclopropanation cis to itself. wikipedia.org
Furukawa Modification Alkene, CH₂I₂, Et₂ZnOften enhances reactivity compared to the classic conditions.

Biological and Ecological Functional Analysis of 2e,6z Nonadien 1 Ol, Acetate

Chemoecological Roles in Plant-Environment Interactions

The release of volatile organic compounds (VOCs) is a key strategy employed by plants to interact with their environment. These chemical signals are not merely metabolic byproducts but are instead crucial components of a plant's defense and communication systems. (2E,6Z)-Nonadien-1-ol, acetate (B1210297), as a member of the green leaf volatile (GLV) family, is implicated in these complex interactions.

Mechanisms in Plant Defense and Communication with Other Organisms

When a plant is damaged by herbivores, it initiates a rapid defense response that includes the emission of a specific blend of VOCs. frontiersin.org This blend, often rich in C6 and C9 compounds derived from the lipoxygenase (LOX) pathway, can act as a distress signal. While direct studies pinpointing the specific role of (2E,6Z)-Nonadien-1-ol, acetate are part of a broader chemical tapestry, the emission of structurally related acetates, such as cis-3-hexenyl acetate, has been shown to be induced by herbivory. researchgate.net These volatile emissions can serve multiple defensive functions. They can act as airborne signals to prime the defenses of undamaged parts of the same plant or even neighboring plants, preparing them for potential attack. Furthermore, these chemical cues are instrumental in communicating with other organisms, creating a complex web of interactions.

The quantity and composition of the emitted volatile blend, which can include (2E,6Z)-Nonadien-1-ol, acetate, can be proportional to the severity of the herbivore damage. frontiersin.org This dose-dependent response provides more detailed information to the surrounding environment about the nature and intensity of the threat.

Investigation of Interspecies Chemical Signaling (e.g., Plant-Insect Interactions)

One of the most well-documented roles of herbivore-induced plant volatiles (HIPVs) is their function as "cries for help" to attract the natural enemies of the attacking herbivores. These HIPVs, forming a specific chemical signature, can guide predators and parasitoids to their prey or hosts. nih.gov For instance, studies on tomato plants have shown that the volatile profiles emitted differ significantly depending on the herbivore species, such as the tomato borer (Tuta absoluta) or the whitefly (Bemisia tabaci). researchgate.net This specificity is crucial for the effectiveness of the chemical signal in attracting the appropriate natural enemies.

Functions in Interspecies Chemical Communication

Semiochemicals are chemical substances that carry information between individuals and are a fundamental component of communication across species. (2E,6Z)-Nonadien-1-ol, acetate, and its precursor alcohol, are recognized as such signaling molecules.

Semiochemical Activity in Arthropod Systems

(2E,6Z)-Nonadien-1-ol, the precursor to the acetate, is a known plant metabolite. nih.gov Its presence in the volatile emissions of plants, particularly those with a "green" or "cucumber-like" scent, makes it a potential kairomone for herbivorous insects, a chemical signal that benefits the receiver. However, its role as a semiochemical extends beyond simple host location.

The acetate form, (2E,6Z)-Nonadien-1-ol, acetate, is also implicated in these chemical communication networks. While specific examples of its role as a pheromone component in arthropods are not extensively documented in readily available literature, the structural class of unsaturated acetates is common in insect pheromones. For example, (Z,E)‐9,12‐tetradecadienyl acetate is a major sex pheromone component for numerous moth species. frontiersin.org This suggests that (2E,6Z)-Nonadien-1-ol, acetate could potentially act as a minor or synergistic component in the pheromone blends of some arthropod species, influencing behaviors such as mating or aggregation.

Table 1: Documented Semiochemical Roles of (2E,6Z)-Nonadien-1-ol and Related Compounds

CompoundOrganism(s)RoleResearch Finding
(2E,6Z)-Nonadien-1-olPlants (e.g., Cucumber, Violet Leaf)Plant MetaboliteNaturally occurs in plant tissues, contributing to their characteristic scent. nih.gov
cis-3-Hexenyl acetateNicotiana attenuata (Tobacco)Plant Defense Signal (Kairomone for Predators)Increased predation rates on herbivore eggs when released from plants. researchgate.net
(Z,E)‐9,12‐Tetradecadienyl acetateVarious Moth SpeciesSex PheromoneMajor component of the sex pheromone blend, used for mating disruption. frontiersin.org

Influence on Olfactory Stimuli and Pheromonal Communication Pathways

The perception of volatile chemical cues by insects is a highly sophisticated process mediated by olfactory receptor neurons (ORNs) located in the antennae. These neurons are tuned to detect specific molecules or combinations of molecules. The detection of (2E,6Z)-Nonadien-1-ol, acetate by an insect's olfactory system can trigger specific behavioral responses.

Neuroethological Investigations of Olfactory Perception

The field of neuroethology seeks to understand the neural basis of natural behaviors. In the context of (2E,6Z)-Nonadien-1-ol, acetate, this involves investigating how the insect brain processes the information from the ORNs that detect this compound and translates it into a behavioral response.

Identifying the specific olfactory receptors (ORs) that bind to (2E,6Z)-Nonadien-1-ol, acetate is a key goal in understanding its perception. Each ORN typically expresses a specific set of ORs, which determines its chemical sensitivity. By identifying the neurons that are activated by this acetate, researchers can begin to map the neural circuits involved in its processing. Techniques such as single-sensillum recording (SSR) can be used to pinpoint the specific sensilla on the antenna that house the ORNs responsive to this compound.

Molecular Mechanisms of Chemoreceptor Binding and Activation

The perception of volatile compounds like (2E,6Z)-Nonadien-1-ol, acetate begins with their interaction with olfactory receptors (ORs), which are typically G protein-coupled receptors (GPCRs) located in the membranes of olfactory receptor neurons. nih.gov The activation of these receptors is a critical first step in the signaling cascade that ultimately leads to the perception of a smell or the triggering of a specific behavior. nih.gov

The general mechanism of odorant binding to ORs involves the molecule entering a binding pocket formed by the receptor's seven transmembrane domains (7TM). nih.gov The specificity and affinity of this interaction are governed by a combination of factors, including the odorant's size, shape, and functional groups, which determine the types of non-covalent interactions that can be formed with the amino acid residues lining the binding pocket. Key interactions often include hydrogen bonding and van der Waals forces. For unsaturated compounds, π-π stacking interactions with aromatic amino acid residues can also play a significant role in stabilizing the ligand-receptor complex. nih.gov

Upon binding, the odorant molecule induces a conformational change in the receptor protein. This change is transmitted from the extracellular domain to the intracellular loops, activating a coupled G protein. The activated G protein then initiates a downstream signaling cascade, typically involving the production of second messengers like cyclic AMP (cAMP), which opens ion channels and generates an electrical signal. This signal is then relayed to the brain for processing. nih.gov While the precise receptor and specific binding mode for (2E,6Z)-Nonadien-1-ol, acetate have not been detailed in published literature, the principles derived from studies of other odorants and pheromones provide a robust framework for understanding its likely mechanism of action. nih.gov

Characterization of Electrophysiological Responses in Olfactory Systems

Electroantennography (EAG) is a powerful technique used to measure the electrical output of an insect's entire antenna in response to an airborne chemical stimulus. It is a primary tool for identifying which compounds in a complex mixture are biologically active. In this method, an isolated antenna is connected to electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the antennal neurons is recorded as a voltage change, known as the EAG response.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a particularly insightful variation. It allows researchers to simultaneously separate the volatile compounds from a sample (e.g., an extract from an insect or plant) and measure the antennal response to each compound as it elutes from the GC column. This technique is instrumental in pinpointing the exact components of a natural pheromone blend or a plant volatile mixture that are detected by an insect's olfactory system.

The table below illustrates the type of data generated in GC-EAD studies, showing hypothetical responses to demonstrate the principle.

CompoundRetention Time (min)EAG Response (mV)
(Z)-3-Hexenol5.20.8
(Z)-3-Hexenyl acetate6.81.5
(2E,6Z)-Nonadien-1-ol, acetate 9.5 Hypothetical 2.1
Unidentified Sesquiterpene12.30.5

This table is for illustrative purposes only and does not represent actual experimental data for (2E,6Z)-Nonadien-1-ol, acetate.

Behavioral Bioassays and Ecological Response Characterization

Behavioral bioassays are essential for determining the ecological function of a semiochemical. Following the identification of a compound through analytical methods and its validation via electrophysiology, field and laboratory assays are conducted to understand its effect on an organism's behavior. A common method involves using traps baited with synthetic versions of the candidate compound to test for attraction.

For example, field trapping experiments are the gold standard for confirming the function of an aggregation or sex pheromone. In a typical assay, traps containing a lure with the synthetic pheromone are deployed alongside unbaited control traps. The number of target insects caught in the baited versus control traps is then compared statistically. This approach has been used to confirm the activity of numerous insect pheromones, such as the aggregation pheromone for the cereal leaf beetle, which attracted both males and females in field trials. nih.govresearchgate.net

The ecological context of (2E,6Z)-Nonadien-1-ol, acetate is suggested by its presence in violet leaves. scentree.co Plant-derived compounds, known as kairomones, can be used by insects to locate host plants or prey. In some cases, insects have evolved to use these plant compounds, or structurally similar ones, as pheromones. While no studies directly confirm a pheromonal role for (2E,6Z)-Nonadien-1-ol, acetate, its structural similarity to known insect semiochemicals and its "green leaf volatile" character make it a plausible candidate for mediating insect-plant or insect-insect interactions.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a semiochemical is exquisitely dependent on its molecular structure. Structure-activity relationship (SAR) studies explore how changes in the chemical structure, such as stereochemistry or the modification of functional groups, affect the biological response. These studies are fundamental to understanding the specificity of chemoreceptor interactions.

The Role of Stereochemistry in Biological Activity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. In chemical ecology, stereochemistry is often a critical determinant of biological activity, as olfactory receptors are chiral and can differentiate between stereoisomers.

For many insect pheromones, only one specific stereoisomer is active, while others may be inactive or even inhibitory. For instance, in several species of cerambycid beetles, the behavioral response is highly dependent on the specific enantiomer of the pheromone components. illinois.eduillinois.edu In the case of the longhorned beetle Xylotrechus nauticus, the (R)-enantiomer of 3-hydroxyhexan-2-one (B1256532) was significantly more attractive than the (S)-enantiomer. illinois.edu

The table below summarizes the known isomers of Nonadien-1-ol acetate and their potential activity based on general SAR principles.

IsomerCommon NameKnown/Potential Biological Significance
(2E,6Z)-Nonadien-1-yl acetate trans,cis-2,6-Nonadienyl acetateThe primary isomer found in nature; possesses the characteristic violet leaf/cucumber aroma. thegoodscentscompany.comscentree.co
(2Z,6Z)-Nonadien-1-yl acetatecis,cis-2,6-Nonadienyl acetateLikely to have a different odor profile and lower biological activity at receptors specific for the (2E,6Z) isomer.
(2E,6E)-Nonadien-1-yl acetatetrans,trans-2,6-Nonadienyl acetateExpected to have a different 3D shape and thus different binding affinity to specific olfactory receptors.
(2Z,6E)-Nonadien-1-yl acetatecis,trans-2,6-Nonadienyl acetateAlso expected to exhibit different activity due to its unique geometry.

Effects of Structural Modifications on Chemoreceptor Interactions

Modifying the functional groups or carbon skeleton of a semiochemical can drastically alter its interaction with a chemoreceptor and, consequently, its biological effect. Common modifications explored in SAR studies include changing the length of the carbon chain, altering the position or geometry of double bonds, and changing the terminal functional group.

A prime example of the importance of the functional group is seen in the sex pheromone of the grass webworm. The acetate ester, (11Z,13E)-hexadecadien-1-yl acetate, is the primary attractant. However, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, acts as a strong inhibitor, significantly reducing trap catches when present. nih.gov This demonstrates that the seemingly minor change from an acetate group to a hydroxyl group completely alters the behavioral response.

Applying this principle to (2E,6Z)-Nonadien-1-ol, acetate, one can predict that its parent alcohol, (2E,6Z)-Nonadien-1-ol, and its corresponding aldehyde, (2E,6Z)-Nonadienal, would have distinct biological activities. While all three share the same C9 dienyl backbone, the different functional groups (-acetate, -ol, -al) would lead to different binding affinities and activation potentials at specific olfactory receptors. The aldehyde, (2E,6Z)-Nonadienal, is known to be a powerful aromatic compound in its own right, also with a cucumber-like scent. thegoodscentscompany.com An insect olfactory system could use the ratio of these three compounds to finely tune its behavioral response to a host plant or a potential mate.

Analytical Chemistry Methodologies for Precise Identification and Quantification of 2e,6z Nonadien 1 Ol, Acetate

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

The initial and critical step in the analysis of (2E,6Z)-Nonadien-1-ol, acetate (B1210297) from complex matrices, such as food and beverages, is the efficient extraction of the analyte. Given the volatile nature of this compound, headspace techniques are particularly suitable. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful, solvent-free method for the extraction of volatile and semi-volatile organic compounds. scirp.orgnih.gov

The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and sensitivity. Key parameters that are typically optimized include the type of fiber coating, extraction temperature, and extraction time. For the analysis of volatile esters in fruit matrices, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.govnih.govmdpi.com The extraction temperature and time are interdependent, with higher temperatures generally reducing the time required to reach equilibrium between the sample headspace and the fiber. acs.org For instance, in the analysis of banana flavor compounds, an optimal temperature of 50 °C for 48 minutes was reported. acs.org The addition of salt to the sample can also influence the partitioning of the analyte into the headspace, with the optimal concentration varying depending on the specific matrix and target compounds. acs.org

Another common technique for extracting flavor compounds from liquid samples is liquid-liquid extraction (LLE). This method involves partitioning the analytes between the sample and an immiscible organic solvent. While effective, LLE can be more time-consuming and uses larger volumes of organic solvents compared to HS-SPME.

Chromatographic Separation Techniques for Isomer Resolution

Due to the presence of multiple isomers of nonadien-1-ol, acetate, high-resolution chromatographic techniques are essential to separate the (2E,6Z)- isomer from other geometric isomers.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography (GC) is the premier technique for the separation of volatile compounds like (2E,6Z)-Nonadien-1-ol, acetate. When coupled with a mass spectrometer (MS), GC-MS provides both high-resolution separation and definitive identification. libretexts.org The choice of the GC column is critical for separating closely related isomers. A non-polar or medium-polarity column, such as one with a 5% phenyl-substituted methylpolysiloxane stationary phase, is commonly used for the analysis of flavor and fragrance compounds. acs.org

The analysis of fragrance compounds often involves a complex mixture of alcohols, esters, aldehydes, and ketones. GC-MS allows for the separation and identification of these numerous components in a single analytical run. nih.gov The identification of (E,Z)-2,6-nonadienyl acetate in honeydew melon has been successfully achieved using GC coupled to a triple quadrupole mass spectrometer, highlighting the capability of this technique for sensitive and specific detection in complex food matrices.

High-Performance Liquid Chromatography (HPLC) Applications

While GC is the dominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers complementary separation capabilities, particularly for less volatile or thermally labile compounds. For the separation of non-polar compounds like acetate esters, reversed-phase HPLC is a suitable approach. youtube.comnih.gov In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. youtube.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For the resolution of stereoisomers, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific analyte and CSP. mdpi.com While specific applications for the direct chiral separation of (2E,6Z)-Nonadien-1-ol, acetate are not extensively documented, the principles of chiral HPLC are applicable. An indirect approach, involving derivatization of the corresponding alcohol with a chiral reagent followed by separation on an achiral column, is also a viable strategy. nih.gov

Spectrometric Characterization for Structural Confirmation

Unambiguous identification of (2E,6Z)-Nonadien-1-ol, acetate requires spectrometric techniques that provide detailed structural information.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry, particularly when coupled with GC, is a powerful tool for the identification of volatile compounds. The electron ionization (EI) mass spectrum of an ester typically shows characteristic fragmentation patterns. libretexts.org For acetate esters, a prominent peak is often observed corresponding to the loss of the acetyl group (a neutral loss of 42 u) and a peak at m/z 43, corresponding to the acetyl cation ([CH3CO]+). nih.gov The fragmentation of long-chain unsaturated esters can be complex due to the presence of double bonds, which can influence the fragmentation pathways. nih.gov Analysis of the mass spectrum of the parent alcohol, (2E,6Z)-Nonadien-1-ol, can also provide clues for the identification of the acetate, as the fragmentation of the nonadienyl moiety would be similar. The NIST WebBook provides mass spectral data for 2,6-Nonadienal, (E,Z)-, which can be a useful reference. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the stereochemistry of a molecule, including the configuration of double bonds. wordpress.com Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.

For (2E,6Z)-Nonadien-1-ol, acetate, the key to stereochemical assignment lies in the analysis of the olefinic protons and carbons. The coupling constants (J-values) between the vinyl protons are diagnostic of the double bond geometry. For a trans (E) double bond, the 3J coupling constant is typically in the range of 11-18 Hz, while for a cis (Z) double bond, it is in the range of 6-15 Hz. libretexts.orglibretexts.org Therefore, in the 1H NMR spectrum of (2E,6Z)-Nonadien-1-ol, acetate, the protons on the C2-C3 double bond are expected to show a larger coupling constant than the protons on the C6-C7 double bond.

13C NMR chemical shifts are also sensitive to the stereochemistry of the double bond. libretexts.org Generally, carbons in a trans configuration have slightly different chemical shifts compared to those in a cis configuration. stackexchange.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning all the proton and carbon signals and confirming the connectivity within the molecule. nih.govlongdom.orghuji.ac.ilrsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, which is definitive for establishing the stereochemistry of the double bonds. wordpress.comnih.gov

Method Validation for Quantitative and Qualitative Analysis

The validation of an analytical method is a mandatory process in analytical chemistry to demonstrate that a procedure is suitable for its intended purpose. For (2E,6Z)-Nonadien-1-ol, acetate, a compound of interest in flavor and fragrance chemistry, the implementation of robust and validated analytical methods is crucial for its precise identification and accurate quantification in various samples, such as essential oils and commercial products. nih.govmdpi.comfragranceconservatory.comfoodb.ca The validation process confirms the reliability, reproducibility, and accuracy of the results obtained.

The validation for both qualitative and quantitative analyses of (2E,6Z)-Nonadien-1-ol, acetate involves assessing several key performance parameters. These typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). impactfactor.org Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) are the most prevalent techniques for these analyses. mdpi.comnih.govresearchgate.net

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. To establish linearity for the quantitative analysis of (2E,6Z)-Nonadien-1-ol, acetate, a series of standard solutions with known concentrations are analyzed to create a calibration curve. The correlation coefficient (R²) of this curve is a measure of linearity, with values ideally approaching 1. environics.comresearchgate.net Studies on similar volatile compounds show that GC-MS methods consistently achieve excellent linearity (R² > 0.99) over specified concentration ranges, which is fundamental for accurate quantification. nih.govnih.govresearchgate.net

Accuracy is the measure of closeness between the experimental value and the true or accepted value. It is commonly evaluated through recovery studies. In this process, a known quantity of (2E,6Z)-Nonadien-1-ol, acetate is added to a sample matrix (spiking), and the percentage of the recovered compound is then calculated. High recovery percentages, generally in the 80-120% range, are indicative of an accurate method. environics.comnih.govsrce.hr

Precision refers to the level of agreement among a series of measurements of the same sample under the same conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (measurements within the same day) and intermediate precision (measurements on different days). Validated methods for analyzing compounds like (2E,6Z)-Nonadien-1-ol, acetate report low RSD values, which indicates high precision. nih.govnih.govresearchgate.net

Selectivity is the method's ability to distinguish and quantify the target analyte from other components within the sample. This is particularly critical in the analysis of complex mixtures like essential oils, where isomers and structurally similar compounds may be present. The use of high-resolution capillary GC columns combined with the selective detection capabilities of mass spectrometry, such as selected ion monitoring (SIM), ensures the necessary selectivity for the clear identification and quantification of (2E,6Z)-Nonadien-1-ol, acetate. nih.govnih.gov

The Limit of Detection (LOD) represents the lowest concentration of an analyte that the analytical method can reliably detect, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govmdpi.com For trace analysis of volatile compounds, achieving low LOD and LOQ values is essential. These limits are often determined from the signal-to-noise ratio (S/N) of the analytical signal, commonly using a ratio of 3 for LOD and 10 for LOQ. nih.gov

Detailed research on the analysis of terpenes and related volatile compounds has led to the establishment of validated methods that provide specific data on their performance. nih.govnih.govresearchgate.net The tables below summarize typical validation parameters reported for the GC-MS analysis of such compounds, which are applicable to (2E,6Z)-Nonadien-1-ol, acetate.

Data Tables

Table 1: Representative GC-MS Method Validation Parameters for Quantitative Analysis

This table illustrates the typical performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of volatile compounds similar to (2E,6Z)-Nonadien-1-ol, acetate. The parameters shown are based on data from multiple studies on terpene and ester quantification. nih.govnih.govresearchgate.netsrce.hracs.org

ParameterTypical Value/RangeMethod of Determination
Linearity (R²) > 0.99Calibration curve using 5-8 standard concentration levels. nih.govresearchgate.netsrce.hr
Accuracy (% Recovery) 85% - 115%Analysis of spiked matrix samples at multiple concentration levels. nih.govresearchgate.netsrce.hr
Precision (RSD %) < 15%Repeatability (intra-day) and intermediate precision (inter-day) studies. nih.govresearchgate.netsrce.hr
Limit of Detection (LOD) 0.01 - 0.3 µg/mLBased on a signal-to-noise ratio of 3. nih.govresearchgate.net
Limit of Quantification (LOQ) 0.03 - 1.0 µg/mLBased on a signal-to-noise ratio of 10. nih.govresearchgate.net

Table 2: Illustrative Calibration Curve Data for (2E,6Z)-Nonadien-1-ol, acetate Quantification by GC-MS

This table provides a hypothetical but realistic example of data used to construct a calibration curve for quantifying (2E,6Z)-Nonadien-1-ol, acetate.

Concentration (µg/mL)Peak Area Response (Arbitrary Units)
0.525,500
1.051,200
5.0254,800
10.0511,500
25.01,280,000
50.02,555,000
Correlation Coefficient (R²) 0.9995

Environmental Dynamics and Biotransformation of 2e,6z Nonadien 1 Ol, Acetate

Environmental Fate and Distribution within Ecosystems

Detailed experimental data on the environmental fate and distribution of (2E,6Z)-Nonadien-1-ol, acetate (B1210297) are not extensively available in peer-reviewed literature. However, based on its chemical structure and the behavior of similar compounds, some general predictions can be made. As a fatty alcohol ester, its environmental distribution will be governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log P). While specific values for this compound are scarce, the related alcohol, (2E,6Z)-Nonadien-1-ol, is reported to be insoluble in water, which suggests the acetate ester will also have low water solubility. nih.gov This characteristic implies a tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.

A safety data sheet for the analogous compound, (2E,6Z)-Nonadien-1-ol, indicates that it is not considered harmful to aquatic organisms or expected to cause long-term adverse effects in the environment. synerzine.com However, specific ecotoxicity data for the acetate form is needed for a comprehensive environmental risk assessment.

Biological Degradation Pathways in Microorganisms and Higher Organisms

Information from metabolic databases suggests that (2E,6Z)-Nonadien-1-ol, acetate is involved in fatty acid and lipid metabolism. hmdb.ca This indicates that organisms likely possess the enzymatic machinery to biodegrade this compound.

In general, the biodegradation of esters in organisms proceeds via hydrolysis, catalyzed by esterase enzymes, to yield the corresponding alcohol and carboxylic acid. In this case, hydrolysis of (2E,6Z)-Nonadien-1-ol, acetate would produce (2E,6Z)-Nonadien-1-ol and acetic acid .

Following initial hydrolysis, the resulting products are expected to enter central metabolic pathways. Acetic acid is a fundamental building block in cellular metabolism and can be readily utilized by most organisms. The unsaturated alcohol, (2E,6Z)-Nonadien-1-ol, would likely undergo further oxidation. This process typically involves alcohol dehydrogenases and aldehyde dehydrogenases, converting the alcohol first to its corresponding aldehyde, (2E,6Z)-Nonadienal , and then to the carboxylic acid, (2E,6Z)-Nonadienoic acid . Subsequently, this unsaturated fatty acid can be broken down through the β-oxidation pathway to generate energy and cellular components.

While this proposed pathway is based on established biochemical principles for ester and fatty acid metabolism, specific studies detailing the microbial species or the enzymatic systems involved in the degradation of (2E,6Z)-Nonadien-1-ol, acetate are not currently available in the public scientific literature.

Physicochemical Degradation in Atmospheric and Aquatic Environments

The physicochemical degradation of (2E,6Z)-Nonadien-1-ol, acetate in the environment is expected to be driven by processes such as hydrolysis and atmospheric oxidation.

In aquatic environments, the primary degradation pathway is likely to be hydrolysis of the ester linkage. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is not available, the related alcohol, (2E,6Z)-Nonadien-1-ol, is reported to be very unstable in acidic cleaners and very alkaline products. scentree.co This suggests that the acetate ester may also undergo hydrolysis under acidic or alkaline conditions to form (2E,6Z)-Nonadien-1-ol and acetic acid.

In the atmosphere, volatile organic compounds like (2E,6Z)-Nonadien-1-ol, acetate are susceptible to degradation by reaction with photochemically generated oxidants, primarily the hydroxyl radical (•OH). The presence of two carbon-carbon double bonds in the molecule makes it particularly reactive towards atmospheric oxidants. The reaction with •OH would lead to the formation of various oxygenated products and contribute to the formation of secondary organic aerosols and photochemical smog. However, specific reaction rate constants and atmospheric lifetimes for (2E,6Z)-Nonadien-1-ol, acetate have not been reported.

The table below summarizes some of the physicochemical properties of the related compound, (2E,6Z)-Nonadien-1-ol, which can provide some indication of the behavior of the acetate form.

PropertyValue (for (2E,6Z)-Nonadien-1-ol)
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
Boiling Point232 °C
Log P2.87
Water SolubilityInsoluble

Data sourced from various chemical databases. nih.govnih.govscentree.co

Emerging Research Perspectives and Interdisciplinary Trajectories for 2e,6z Nonadien 1 Ol, Acetate

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational methods are becoming indispensable in understanding the structure-activity relationships of semiochemicals like (2E,6Z)-Nonadien-1-ol, acetate (B1210297). These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like (2E,6Z)-Nonadien-1-ol, acetate is intrinsically linked to its three-dimensional shape and dynamic behavior. Conformational analysis helps in identifying the most stable spatial arrangements of the molecule, which are crucial for its interaction with biological receptors. nist.gov For esters, the s-cis and s-trans conformations around the C-O single bond are of particular interest, with the Z conformation generally being favored due to steric and electronic effects. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of such molecules over time, providing a dynamic picture of their conformational landscape. nsf.govresearchgate.net For instance, MD simulations can elucidate how the molecule behaves in different environments, such as in a solvent or near a receptor binding site. oup.com These simulations can reveal the flexibility of the nonadienyl chain and the rotational freedom around the ester group, which are critical determinants of its sensory perception. By understanding these dynamics, researchers can predict how structural modifications might impact the molecule's function. researchgate.net

In Silico Ligand-Receptor Docking Studies

The interaction between a semiochemical and its corresponding olfactory receptor (OR) is the first step in the perception of smell. In silico ligand-receptor docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.comnih.gov While the specific receptors for (2E,6Z)-Nonadien-1-ol, acetate are not yet fully characterized, docking studies on homologous systems, such as pheromone-binding proteins (PBPs) in insects, have provided valuable insights. researchgate.netresearchgate.net

These studies have shown that specific amino acid residues within the binding pocket of the receptor play a crucial role in recognizing the acetate functional group and the unsaturated hydrocarbon chain of the pheromone. jales.org For example, research on the European grapevine moth's PBP revealed that a tryptophan residue is key for recognizing acetate-containing pheromones. jales.org By building homology models of relevant olfactory receptors, researchers can perform virtual screening of compounds like (2E,6Z)-Nonadien-1-ol, acetate to predict their binding affinity and orientation, thus guiding the design of novel, more potent attractants or repellents. beilstein-journals.org

Integration with Green Chemistry Principles for Sustainable Production

The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly and sustainable processes. nih.govnih.gov The synthesis of fine chemicals and fragrances, including (2E,6Z)-Nonadien-1-ol, acetate, is a key area for the application of these principles.

The traditional synthesis of such compounds often involves multiple steps, harsh reagents, and the generation of significant waste. Green chemistry approaches aim to mitigate these issues by utilizing renewable feedstocks, employing catalytic reactions, and designing processes with high atom economy. numberanalytics.comnih.gov For the synthesis of unsaturated acetates, enzymatic and chemo-enzymatic methods are gaining prominence. nsf.govnih.govnih.gov Lipases, for instance, can be used to catalyze the acetylation of alcohols with high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts. nih.gov The use of biocatalysts derived from microorganisms or plants to produce pheromone components is a promising green alternative to conventional chemical synthesis. nih.gov

Bio-Inspired Design of Novel Semiochemicals and Chemical Attractants

Nature provides a vast library of chemical structures that have been optimized through evolution for specific biological functions. Bio-inspired design leverages this natural diversity to create novel semiochemicals and chemical attractants with enhanced properties. researchgate.netperfumerflavorist.comthegoodscentscompany.com By studying the structure-activity relationships of naturally occurring compounds like (2E,6Z)-Nonadien-1-ol, acetate and its isomers, researchers can identify the key molecular features responsible for their biological activity. acs.org

This knowledge can then be used to design new molecules with improved potency, specificity, or stability. For example, by understanding how subtle changes in the position or geometry of the double bonds in the nonadienol structure affect insect attraction, it is possible to design more effective lures for pest management. acs.org This approach, which mimics nature's own process of molecular evolution, holds significant promise for the development of next-generation, environmentally benign pest control agents. nih.gov

Advancements in High-Throughput Screening for Chemoecological Discovery

The discovery of new semiochemicals has been revolutionized by the advent of high-throughput screening (HTS) technologies. nih.govmdpi.com HTS allows for the rapid testing of large libraries of chemical compounds for their ability to interact with specific biological targets, such as olfactory receptors. oup.comwikipedia.orgaip.org This approach significantly accelerates the pace of discovery compared to traditional, more laborious methods. mdpi.com

In the context of chemical ecology, HTS can be used to "de-orphanize" olfactory receptors, meaning to identify the specific odorants that activate them. oup.comwikipedia.org By expressing insect or other animal olfactory receptors in cell-based assays, researchers can screen thousands of compounds, including isomers and analogs of (2E,6Z)-Nonadien-1-ol, acetate, to identify novel agonists or antagonists. cancer.gov This information is invaluable for understanding the molecular basis of olfaction and for discovering new semiochemicals for various applications, from pest control to fragrance development. nih.gov

Future Directions in Interdisciplinary Chemical Ecology Research

The study of (2E,6Z)-Nonadien-1-ol, acetate and related semiochemicals is increasingly an interdisciplinary endeavor, integrating chemistry, biology, ecology, and computational science. Future research in this field is poised to move in several exciting directions.

The integration of computational fluid dynamics with behavioral studies will provide a more comprehensive understanding of how insects navigate odor plumes in complex environments. researchgate.netmdpi.comnumberanalytics.comasianpubs.orgresearchgate.net The continued development of chemoinformatics and machine learning will enable the prediction of biological activity from chemical structure with greater accuracy, facilitating the in silico design of new semiochemicals. nih.govnih.govmdpi.com Furthermore, advances in synthetic biology and metabolic engineering will likely lead to the development of microbial cell factories for the sustainable and cost-effective production of valuable semiochemicals. nih.gov The convergence of these diverse disciplines promises to unlock the full potential of compounds like (2E,6Z)-Nonadien-1-ol, acetate for a wide range of scientific and practical applications.

Q & A

Q. What analytical methods are recommended for identifying (2E,6Z)-2,6-Nonadien-1-ol acetate in essential oil extracts?

Gas chromatography/mass spectrometry (GC/MS) is the primary method. Key parameters include:

  • Retention Time (RT): 20.36 min
  • Kovats Index (KI): 1304
  • Mass spectral peaks: Base ion at m/z 95 (characteristic of acetate derivatives) and molecular ion at m/z 182 (C₁₁H₁₈O₂) . For confirmation, compare data with reference libraries like NIST or Adams’ Essential Oil Components .

Q. How can researchers ensure the compound’s structural integrity during isolation?

Use high-purity solvents and inert atmospheres to prevent oxidation. Monitor stability via:

  • Thin-layer chromatography (TLC) with visualization under UV (254 nm).
  • FT-IR spectroscopy to detect carbonyl (C=O) stretching at ~1740 cm⁻¹, confirming acetate functionality .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., GC/MS vs. NMR) be resolved during characterization?

Contradictions often arise from stereoisomerism or impurities. Mitigate by:

  • Multi-technique validation: Combine GC/MS, ¹³C-NMR (δ ~170 ppm for acetate carbonyl), and ¹H-NMR (δ 4.05–4.15 ppm for –CH₂OAc) .
  • Isotopic labeling : Use deuterated solvents to confirm peak assignments .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the synthesis of (2E,6Z)-2,6-Nonadien-1-ol acetate with high stereoselectivity?

  • Catalytic systems : Use palladium-catalyzed cross-coupling to control double-bond geometry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity in Wittig reactions .
  • Yield optimization : Reported yields range from 76% to 87% under optimized conditions (e.g., low temperature, slow addition of reagents) .

Q. How can researchers assess the compound’s purity for pharmacological studies?

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 210 nm; retention time should match reference standards .
  • Chiral GC : Resolve enantiomeric impurities using β-cyclodextrin-based columns .
  • Elemental analysis : Verify C, H, O percentages against theoretical values (C: 72.49%, H: 9.95%, O: 17.56%) .

Methodological Challenges

Q. What experimental precautions are critical when handling (2E,6Z)-2,6-Nonadien-1-ol acetate?

  • Safety protocols : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact (H313 hazard) .
  • Ventilation : Use fume hoods to prevent inhalation (H333 risk) .
  • Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines .

Q. How can the compound’s stability be evaluated under varying storage conditions?

  • Accelerated degradation studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via:
  • GC/MS : Loss of parent compound or emergence of decomposition peaks (e.g., acetic acid at RT 8.2 min).
  • pH monitoring : Degradation in aqueous solutions may lower pH due to acetate hydrolysis .

Data Interpretation and Reporting

Q. How should researchers report conflicting stereochemical assignments in publications?

  • Comparative analysis : Cross-reference nuclear Overhauser effect (NOE) NMR data with X-ray crystallography (if available) .
  • Specify uncertainty : Use cis/trans or E/Z nomenclature with confidence intervals (e.g., “≥95% Z-configuration based on NOE correlations”) .

Q. What statistical methods are suitable for analyzing dose-response data involving this compound?

  • Non-linear regression : Fit data to Hill or Logit models for EC₅₀/IC₅₀ calculations.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p < 0.05 significance) .

Tables for Reference

Analytical Parameter Value Source
Molecular FormulaC₁₁H₁₈O₂
CAS Registry Number68555-65-7
GC/MS Kovats Index1304
¹H-NMR (δ, ppm)4.05–4.15 (–CH₂OAc)
FT-IR (C=O stretch)~1740 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.